D-Sorbitol-1-13C

Overview

Description

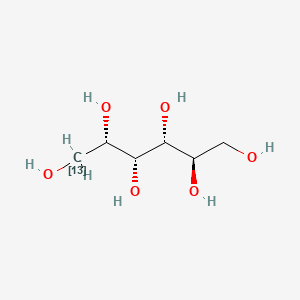

D-Sorbitol-1-13C (CAS 132144-93-5) is a stable isotope-labeled derivative of D-sorbitol, a sugar alcohol widely used in pharmaceutical, food, and metabolic research. Its molecular formula is C₆H₁₄O₆, with a molecular weight of 183.18 g/mol due to the incorporation of a single ¹³C isotope at the first carbon position . Structurally, it retains six hydroxyl groups, five rotatable bonds, and four stereocenters, making it a polar compound with a high topological polar surface area (121 Ų) .

The ¹³C labeling enables precise tracking in metabolic studies, particularly in nuclear magnetic resonance (NMR) and mass spectrometry (MS) -based assays. For example, it is employed as an internal standard in metabolomics to quantify unlabeled sorbitol or correct for extraction efficiency in host-symbiont systems . Its synthesis typically involves enzymatic or chemical methods to ensure isotopic purity >99%, as required for analytical precision .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Sorbitol-1-13C can be synthesized through the hydrogenation of D-glucono-1-13C . This process involves the reduction of D-glucono-1-13C using hydrogen gas in the presence of a catalyst, typically nickel or palladium, under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound often involves chemical synthesis or biological fermentation . In chemical synthesis, the compound is produced by the catalytic hydrogenation of D-glucono-1-13C. In biological fermentation, microorganisms such as bacteria or yeast are used to convert glucose into this compound.

Chemical Reactions Analysis

Types of Reactions: D-Sorbitol-1-13C undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as nitric acid or potassium permanganate under acidic conditions.

Reduction: The compound can be reduced using hydrogen gas in the presence of a catalyst like nickel or palladium.

Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.

Major Products:

Oxidation: Oxidation of this compound typically yields D-gluconic acid or other oxidized derivatives.

Reduction: Reduction reactions generally produce this compound itself from its oxidized forms.

Substitution: Substitution reactions can yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

D-Sorbitol-1-13C has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry .

Chemistry:

- Used as a tracer in metabolic studies to track the conversion of glucose into other metabolites.

- Employed in the study of reaction mechanisms and pathways involving glucose and its derivatives.

Biology:

- Utilized in metabolic labeling experiments to study the metabolic pathways in plants and animals.

- Helps in understanding the role of glucose metabolism in various biological processes.

Medicine:

- Used in diagnostic imaging techniques such as magnetic resonance imaging (MRI) to study glucose metabolism in tissues.

- Investigated for its potential therapeutic applications in treating metabolic disorders.

Industry:

- Employed as a sugar substitute in food products due to its stability and non-toxicity.

- Used in the production of non-ionic amphiphilic architectures as nanocarriers for drug delivery .

Mechanism of Action

The mechanism of action of D-Sorbitol-1-13C involves its role as a stable isotope-labeled compound that can be tracked in metabolic studies . It is metabolized similarly to D-glucitol, and its incorporation into metabolic pathways allows researchers to study the conversion and utilization of glucose in various biological systems. The molecular targets and pathways involved include glucose transporters, glycolytic enzymes, and other metabolic enzymes.

Comparison with Similar Compounds

Structural and Isotopic Analogs

The following table compares D-Sorbitol-1-13C with structurally related and functionally analogous compounds:

*Estimated based on isotopic mass addition.

Key Differences and Research Findings

Isotopic Specificity :

- This compound is ideal for targeted studies of C1 metabolism (e.g., glycolysis or pentose phosphate pathway intermediates) . In contrast, D-Sorbitol-13C₆ provides full isotopic enrichment, enabling system-wide metabolic network analysis .

- d-Sucrose-13C₁₂ serves a distinct role in plant and dietary research due to its disaccharide structure and full labeling, which contrasts with sorbitol’s sugar alcohol properties .

Analytical Utility :

- Stability and Handling: Unlabeled D-sorbitol is hygroscopic and requires stringent drying for pharmaceutical use , whereas the ¹³C-labeled variant is typically handled in methanolic solutions to prevent degradation .

Research Case Studies

- A 2021 study on coral-algal symbiosis used this compound to normalize metabolite extraction yields, achieving a 98.5% recovery rate in host tissues .

- In contrast, D-Sorbitol-13C₆ was critical in a 2020 tracer study mapping carbon redistribution in hepatic gluconeogenesis .

Biological Activity

D-Sorbitol-1-13C is a stable isotope-labeled form of D-sorbitol, a sugar alcohol that plays a significant role in various biological processes. This article explores the biological activity of this compound, focusing on its metabolism, enzymatic interactions, and potential applications in research and industry.

Overview of D-Sorbitol

D-sorbitol (C6H14O6) is a naturally occurring sugar alcohol produced from glucose. It is commonly used as a sweetener and humectant in food products and has applications in pharmaceuticals and cosmetics due to its moisture-retaining properties . The incorporation of the carbon-13 isotope into D-sorbitol allows for enhanced tracking and analysis in metabolic studies.

Metabolism and Biological Fate

The metabolism of D-sorbitol involves its conversion into fructose via the enzyme sorbitol dehydrogenase (SDH). This enzyme catalyzes the oxidation of D-sorbitol to fructose, primarily in the liver and intestines. The metabolic pathway can be summarized as follows:

-

Conversion to Fructose :

- Utilization : Fructose can then enter glycolysis or be converted into glucose, contributing to energy production.

Enzymatic Activity

Recent studies have highlighted the enzymatic specificity and efficiency of sorbitol dehydrogenase when interacting with this compound. For instance, a recombinant NADP+-dependent sorbitol dehydrogenase exhibited high catalytic efficiency with D-sorbitol as a substrate, with kinetic parameters indicating a turnover rate () of 3820 s and a Michaelis constant () for D-sorbitol of 38.9 mM .

Table 1: Kinetic Parameters of Sorbitol Dehydrogenase

| Parameter | Value |

|---|---|

| 3820 s | |

| (D-Sorbitol) | 38.9 mM |

| Substrate Specificity | High for D-Sorbitol |

Case Study 1: Fermentation Processes

A study investigated the use of this compound in fermentation processes to produce L-sorbose using Gluconobacter oxydans. The results demonstrated that D-sorbitol serves as an effective substrate for the production of L-sorbose, which has applications in the food industry as a low-calorie sweetener. The study found that the fermentation process was enhanced when using this compound due to improved tracking of metabolic pathways .

Case Study 2: Metabolic Tracking in Animal Models

In vivo studies utilizing this compound have been conducted to understand its absorption and metabolism in animal models. These studies indicated that after administration, this compound is rapidly absorbed and metabolized into fructose, allowing researchers to trace metabolic pathways effectively. The isotopic labeling provided insights into how sorbitol influences glucose metabolism and energy production in various tissues .

Applications in Research

The unique properties of this compound make it invaluable for various research applications:

- Metabolic Studies : It allows for precise tracking of metabolic pathways involving sugar alcohols.

- Food Science : Used to investigate the effects of sugar alcohols on human metabolism and their potential role in weight management.

- Pharmaceutical Research : Assists in understanding drug interactions and metabolic fates involving sorbitol derivatives.

Q & A

Basic Research Questions

Q. How can D-Sorbitol-1-13C be synthesized with high isotopic purity, and what analytical methods validate its structural integrity?

- Methodological Answer : Synthesis typically involves enzymatic or chemical reduction of D-glucose-1-13C using NaBH₄ or NADPH-dependent reductases. Isotopic purity is confirmed via ¹³C-NMR (to verify 99% ¹³C enrichment at C1) and mass spectrometry (to detect isotopic peaks). Structural validation requires comparing retention times (HPLC or GC) and spectral data (IR, NMR) against unlabeled D-sorbitol standards .

Q. What are the optimal conditions for using this compound as a tracer in metabolic flux analysis (MFA) studies?

- Methodological Answer : Use cell cultures or in vitro systems with carbon-free media to minimize background interference. Administer this compound at physiologically relevant concentrations (e.g., 5–10 mM) and track incorporation via LC-MS/MS or isotopomer analysis. Ensure quench methods (e.g., cold methanol) preserve metabolic states, and normalize data to cell biomass or protein content .

Q. How does isotopic labeling at the C1 position influence D-sorbitol’s physicochemical properties in aqueous solutions?

- Methodological Answer : While ¹³C labeling minimally affects bulk properties (e.g., solubility, viscosity), it may alter hydrogen-bonding dynamics due to isotopic mass differences. Use Raman spectroscopy or neutron scattering to detect subtle changes in hydration shells. Compare results with computational models (e.g., molecular dynamics simulations) .

Advanced Research Questions

Q. How can conflicting data on this compound’s metabolic partitioning in glycolysis vs. polyol pathways be resolved?

- Methodological Answer : Discrepancies often arise from tissue-specific enzyme expression (e.g., sorbitol dehydrogenase in liver vs. kidney). Design compartmentalized tracer studies using tissue homogenates or organoids. Pair MFA with knockouts (CRISPR/Cas9) of key enzymes (e.g., aldose reductase) and validate via isotopologue distribution patterns in downstream metabolites (e.g., fructose-1-13C) .

Q. What strategies minimize isotopic dilution artifacts when using this compound in long-term in vivo studies?

- Methodological Answer : Administer continuous infusions (e.g., via osmotic pumps) to maintain steady-state enrichment. Model dilution kinetics using compartmental analysis (e.g., SAAM II software) and correct for natural abundance ¹³C in background metabolites. Validate with time-resolved sampling of plasma/tissue .

Q. How do batch-to-batch variations in this compound synthesis impact reproducibility in multi-laboratory studies?

- Methodological Answer : Standardize synthesis protocols (e.g., enzyme source, purification steps) and share batch metadata (e.g., NMR spectra, LC-MS traces) via open repositories. Use interlaboratory round-robin tests to quantify variability and adjust statistical models (e.g., mixed-effects regression) .

Q. Data Interpretation & Contradiction Analysis

Q. What statistical frameworks address false positives in this compound tracer studies with small sample sizes?

- Methodological Answer : Apply Benjamini-Hochberg corrections for multiple comparisons and Bayesian hierarchical models to pool data across replicates. Use bootstrapping to estimate confidence intervals for flux rates. Report effect sizes with 95% credible intervals .

Q. How should researchers reconcile discrepancies between in silico predictions and experimental ¹³C-labeling patterns?

- Methodological Answer : Audit model constraints (e.g., thermodynamic reversibility, enzyme kinetics) and refine using sensitivity analysis. Validate with parallel experiments using alternative tracers (e.g., D-Glucose-6-¹³C) to isolate pathway-specific contributions .

Q. Reproducibility & Reporting Standards

Q. What metadata is critical for ensuring reproducibility in studies using this compound?

- Methodological Answer : Include (1) isotopic purity certificates, (2) storage conditions (e.g., -80°C, desiccated), (3) batch-specific QC data, (4) computational environment details (OS, software versions), and (5) raw isotopomer distributions in supplementary files. Adhere to FAIR data principles .

Q. How should researchers cite protocols for this compound synthesis and application to avoid redundancy?

Properties

IUPAC Name |

(2R,3R,4R,5S)-(613C)hexane-1,2,3,4,5,6-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1+1/t3-,4+,5+,6+/m0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPFZTCFMRRESA-AVUGZHLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H]([13CH2]O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746574 | |

| Record name | D-(1-~13~C)Glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132144-93-5 | |

| Record name | D-(1-~13~C)Glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.